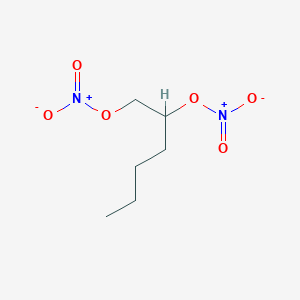
1,2-Hexanediol, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hexandiol dinitrate is an organic compound with the molecular formula C6H12N2O6 It is a derivative of 1,2-hexanediol, where both hydroxyl groups are replaced by nitrate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Hexandiol dinitrate can be synthesized through the nitration of 1,2-hexanediol. The nitration process typically involves the reaction of 1,2-hexanediol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to avoid decomposition and ensure high yield.
Industrial Production Methods
Industrial production of 1,2-hexandiol dinitrate follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Hexandiol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of hexanedioic acid derivatives.
Reduction: Regeneration of 1,2-hexanediol.
Substitution: Formation of various substituted hexanediol derivatives.
Aplicaciones Científicas De Investigación
1,2-Hexandiol dinitrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2-hexandiol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This activation results in the relaxation of smooth muscle cells and vasodilation, which can have various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Hexanediol: The parent compound with hydroxyl groups instead of nitrate groups.
Isosorbide dinitrate: Another nitrate ester with similar vasodilatory properties.
1,6-Hexanediol: A related diol with a different carbon chain length.
Uniqueness
1,2-Hexandiol dinitrate is unique due to its specific structure and the presence of nitrate groups, which impart distinct chemical and biological properties. Its ability to release nitric oxide upon decomposition differentiates it from other similar compounds and makes it valuable in various applications.
Propiedades
Número CAS |
110539-07-6 |
|---|---|
Fórmula molecular |
C6H12N2O6 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
1-nitrooxyhexan-2-yl nitrate |
InChI |
InChI=1S/C6H12N2O6/c1-2-3-4-6(14-8(11)12)5-13-7(9)10/h6H,2-5H2,1H3 |
Clave InChI |
YUWYAYLMKPCSHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
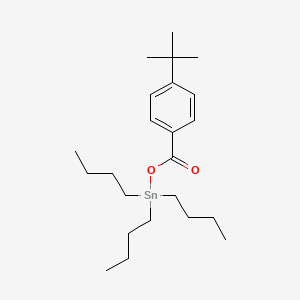

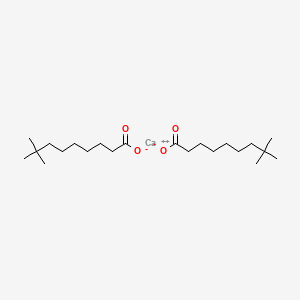
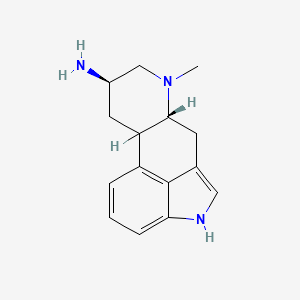



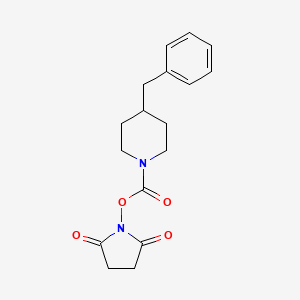
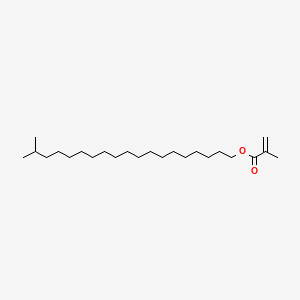
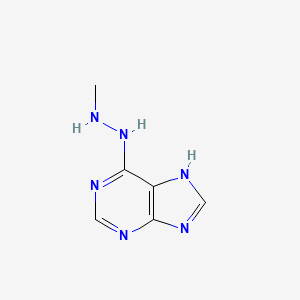
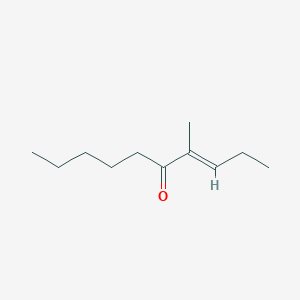
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)

